molecular formula C14H7Cl2N3O3 B11780588 5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B11780588
M. Wt: 336.1 g/mol
InChI Key: LDIIUVMHXBRJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with two distinct aromatic groups: a 4-chloro-3-nitrophenyl moiety at position 5 and a 3-chlorophenyl group at position 2. The oxadiazole ring is known for its stability and electronic properties, making it a common scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H7Cl2N3O3

Molecular Weight

336.1 g/mol

IUPAC Name

5-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H7Cl2N3O3/c15-10-3-1-2-8(6-10)13-17-14(22-18-13)9-4-5-11(16)12(7-9)19(20)21/h1-7H

InChI Key

LDIIUVMHXBRJFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Overview

The most widely applicable method for synthesizing 1,2,4-oxadiazoles involves cyclization of amidoxime intermediates with acyl chlorides. For 5-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole, this approach proceeds through two stages:

  • Formation of the amidoxime intermediate : Reacting 4-chloro-3-nitrobenzamide with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding amidoxime.

  • Cyclization with 3-chlorobenzoyl chloride : The amidoxime reacts with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the oxadiazole ring.

Reaction Conditions :

  • Solvent : Acetonitrile or dichloromethane

  • Temperature : 80–100°C (reflux)

  • Catalyst : Triethylamine (1.5 equivalents)

  • Reaction Time : 12–24 hours

Mechanistic Insights :
The base deprotonates the amidoxime, enabling nucleophilic attack on the acyl chloride. Intramolecular cyclization eliminates HCl, forming the oxadiazole ring.

Yield : 60–75% (optimized conditions).

One-Pot Synthesis Using Phosphorus Oxychloride

Streamlined Protocol

A one-pot method avoids isolating intermediates, enhancing efficiency. This approach combines the hydrazide precursor (derived from 4-chloro-3-nitrobenzoic acid) with 3-chlorophenylacetic acid in the presence of phosphorus oxychloride (POCl₃).

Steps :

  • Hydrazide Formation : 4-Chloro-3-nitrobenzoic acid is converted to its hydrazide using hydrazine hydrate in ethanol.

  • Condensation : The hydrazide reacts with 3-chlorophenylacetic acid and POCl₃ under reflux, directly forming the oxadiazole.

Key Advantages :

  • Eliminates intermediate purification steps.

  • POCl₃ acts as both a cyclizing agent and dehydrating agent.

Optimization Data :

ParameterOptimal ValueEffect on Yield
POCl₃ Equivalents3.0Maximizes cyclization
Temperature110°CBalances rate and side reactions
Reaction Time18 hoursEnsures completion

Yield : 68–82%.

Solid-Phase Synthesis for High Purity

Industrial-Scale Adaptation

Continuous flow reactors enable scalable production with consistent quality. This method immobilizes the amidoxime precursor on a resin, followed by sequential acyl chloride treatment and cleavage.

Procedure :

  • Resin Functionalization : Wang resin is functionalized with 4-chloro-3-nitrobenzamide.

  • Cyclization : A solution of 3-chlorobenzoyl chloride and triethylamine in tetrahydrofuran (THF) is passed through the resin bed at 50°C.

  • Cleavage : Trifluoroacetic acid (TFA) releases the product from the resin.

Advantages :

  • Purity : >95% (HPLC).

  • Throughput : 1.2 kg/day in pilot-scale reactors.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Coupling

A novel approach employs palladium catalysis to couple pre-formed oxadiazole fragments. While less common, this method is valuable for introducing aryl groups at specific positions.

Reagents :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : XPhos (10 mol%)

  • Base : Cs₂CO₃

Conditions :

  • Solvent : Toluene, 100°C, 24 hours.

Yield : 55–65% (requires further optimization).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Amidoxime Cyclization60–7590–92ModerateHigh
One-Pot POCl₃68–8285–88HighModerate
Solid-Phase70–78>95IndustrialLow
Palladium Catalysis55–6588–90LowVery Low

Key Observations :

  • The one-pot POCl₃ method offers the best balance of yield and scalability for laboratory synthesis.

  • Solid-phase synthesis is preferred for pharmaceutical applications requiring high purity.

Characterization and Quality Control

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

    Amino derivatives: Formed from the reduction of the nitro group.

    Substituted derivatives: Formed from nucleophilic substitution of the chloro groups.

Scientific Research Applications

Medicinal Chemistry Applications

5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole has been evaluated for its potential therapeutic applications, particularly in cancer treatment. The compound's structure allows it to interact with various biological targets, including proteins involved in cancer progression and inflammation pathways.

Case Study: Anticancer Activity

A study focused on the synthesis and evaluation of oxadiazole derivatives found that compounds similar to 5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole exhibited significant anticancer activity against multiple cancer cell lines. The compound demonstrated effective binding affinity in molecular docking studies with tubulin inhibitors, suggesting its potential as an anticancer agent .

CompoundCancer Cell LineActivity Level
5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazoleSNB-19High
5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazoleNCI-H460Moderate
5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazoleSNB-75High

Agricultural Applications

The compound's biological activity extends to agricultural chemistry, where it has been studied for its potential as a pesticide or herbicide. Its ability to inhibit specific enzymes can be leveraged to control pest populations effectively.

Case Study: Pesticidal Activity

Research indicates that derivatives of oxadiazole compounds can act as effective pesticides due to their ability to disrupt metabolic processes in pests. For instance, studies have shown that similar compounds can exhibit insecticidal properties against common agricultural pests .

Materials Science Applications

In materials science, 5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is being explored for its potential use in developing new materials with enhanced optical and electronic properties.

Case Study: Photonic Applications

Recent investigations into the photonic properties of oxadiazoles have revealed that compounds like 5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole can be utilized in organic light-emitting diodes (OLEDs) due to their favorable electronic characteristics .

Application AreaPotential UseKey Findings
Medicinal ChemistryAnticancer agentsEffective against multiple cancer cell lines
Agricultural SciencePesticidesDemonstrated insecticidal properties
Materials ScienceOLEDsFavorable electronic characteristics

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitro and chloro groups can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 690988-86-4)
  • Structural Difference : The nitro group is at the 3-position of the phenyl ring (vs. 4-chloro-3-nitrophenyl in the target compound).
  • Impact : The absence of a 4-chloro substituent reduces steric hindrance and alters electronic distribution. The meta-nitro group may weaken resonance effects compared to the para-nitro configuration .
5-[(4-Chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 218157-24-5)
  • Structural Difference: Incorporates a phenoxymethyl linker at position 3.
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole
  • Structural Difference : Replaces the 4-chloro-3-nitrophenyl group with a thiophene ring and substitutes the 3-chlorophenyl group with a trifluoromethylphenyl moiety.
  • The CF₃ group increases lipophilicity and metabolic resistance .
Apoptosis-Inducing Activity
  • Compound 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) : Exhibits selective cytotoxicity against breast (T47D) and colorectal cancer cells (IC₅₀ ~1–5 μM). Activity is linked to G₁-phase cell cycle arrest and caspase activation .
  • Target Compound: No direct biological data are available, but the dual chloro/nitro substituents may enhance DNA intercalation or protein binding compared to mono-substituted analogs.
Inhibitory Activity
  • Compound 34 ((E)-5-(2-(5-bromothiophen-2-yl)vinyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole) : Shows inhibitory activity (IC₅₀ = 9.1 ± 1.3 μM) in a MX-1 tumor model. The vinyl spacer and bromothiophene group likely improve target engagement through extended conjugation .

Physicochemical Properties

Property Target Compound 5-(3-Chlorophenyl)-3-(3-nitrophenyl)-oxadiazole 5-[(4-Chlorophenoxy)methyl]-analog
Molecular Weight 323.68 g/mol 323.68 g/mol 331.71 g/mol
LogP (Predicted) ~3.5–4.0 ~3.2–3.8 ~2.8–3.3
Solubility Low in water Low in water Moderate in DMSO
Key Substituents 4-Cl-3-NO₂, 3-Cl 3-Cl, 3-NO₂ 4-Cl-OCH₂, 3-NO₂
  • Lipophilicity : The target compound’s dual chloro/nitro groups increase logP compared to analogs with single halogen or polar linkers .
  • Thermal Stability : Electron-withdrawing nitro groups enhance thermal stability, as observed in related oxadiazoles .

Biological Activity

5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and case studies.

Chemical Structure

The compound features a 1,2,4-oxadiazole ring substituted with chlorinated phenyl groups. Its chemical structure can be represented as follows:

C15H10Cl2N4O3\text{C}_{15}\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole. The compound has been evaluated against various cancer cell lines with promising results.

Cell Line IC50 (µM) Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87
MDA-MB-435 (Melanoma)6.82
T-47D (Breast)34.27

The compound exhibited selective cytotoxicity, particularly against prostate and colon cancer cell lines. The mechanism of action involves inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

The antimicrobial efficacy of this oxadiazole derivative has also been investigated. It showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

The presence of electron-withdrawing groups like chlorine enhances the antimicrobial activity by increasing the compound's lipophilicity and membrane permeability.

Antioxidant Activity

The antioxidant properties of the compound were assessed using various assays, including DPPH and ABTS radical scavenging tests.

Assay Type IC50 (µM) Reference
DPPH Scavenging25
ABTS Scavenging30

These results indicate that the compound effectively neutralizes free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Case Studies

  • Anticancer Study : A study conducted by Arafa et al. synthesized various derivatives of oxadiazoles and evaluated their anticancer activities. The study found that compounds similar to 5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole exhibited potent cytotoxicity against multiple cancer cell lines, with specific emphasis on the mechanisms leading to apoptosis in prostate cancer cells .
  • Antimicrobial Evaluation : Another research focused on the synthesis of a series of oxadiazole derivatives demonstrated that introducing halogen substituents significantly improved antimicrobial activity against a range of pathogens .

Q & A

Q. What are the optimal synthetic routes for 5-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole?

  • Methodological Answer : The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. Key steps include:
  • Reagent Selection : Use of NaH or Cs₂CO₃ as base catalysts for cyclization (yields: 47–90%) .

  • Purification : Flash column chromatography (e.g., SiO₂ with hexane/ethyl acetate gradients) achieves >95% purity .

  • Critical Parameters : Reaction temperature (50–80°C) and solvent choice (DME or DMA) influence regioselectivity and yield .

    Synthetic Route Catalyst Yield Purity Reference
    Amidoxime cyclizationNaH/Cs₂CO₃47–90%>95%

Q. How is the structural identity of this oxadiazole confirmed?

  • Methodological Answer : Multi-spectral and crystallographic techniques are essential:
  • NMR Analysis : 1^1H and 13^{13}C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., oxadiazole C–N: 1.30–1.34 Å) and confirms stereochemistry .
  • HRMS/FTIR : Validates molecular formula (e.g., [M+H]⁺ at m/z 349.05) and functional groups (C=N stretch at 1600 cm⁻¹) .

Q. What biological activities are reported for analogous 1,2,4-oxadiazoles?

  • Methodological Answer : Oxadiazoles with chloro/nitro substituents exhibit:
  • Anticancer Activity : Caspase-mediated apoptosis induction (e.g., IC₅₀: 9.1 μM in MX-1 tumor models) .
  • Target Identification : Photoaffinity labeling identifies TIP47 (IGF II receptor binding protein) as a molecular target .
  • Selectivity : Activity varies by cell line (e.g., active in breast cancer T47D cells but inactive in others) .

Advanced Research Questions

Q. How do substituent modifications influence bioactivity in 1,2,4-oxadiazoles?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • 5-Position Substituents : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance apoptosis induction (ΔG: −19.10 kcal/mol) .
  • 3-Position Flexibility : Pyridyl groups maintain activity, while bulky substituents reduce potency .
  • Key SAR Trends :
Substituent (5-Position) Activity (IC₅₀) Target Affinity Reference
3-Chlorothiophen-2-yl9.1 μMHigh (ΔG: −19.10)
4-TrifluoromethylphenylInactiveLow

Q. What mechanistic insights exist for oxadiazole-induced apoptosis?

  • Methodological Answer : Mechanistic studies combine cellular and biochemical assays:
  • Cell Cycle Arrest : Flow cytometry shows G₁ phase arrest in T47D cells (72 hr treatment) .
  • Caspase Activation : Western blotting confirms caspase-3/7 cleavage (fold change: ≥2.5 vs. control) .
  • Target Validation : CRISPR knockout of TIP47 abolishes activity, confirming target engagement .

Q. How can computational modeling optimize this compound’s pharmacokinetics?

  • Methodological Answer : Molecular docking and QSAR models guide optimization:
  • Docking Simulations : AutoDock Vina predicts binding to TIP47 (RMSD <2.0 Å) .
  • ADMET Predictions : SwissADME estimates moderate bioavailability (TPSA: 75 Ų; logP: 3.2) .

Q. What in vivo models validate efficacy for this compound?

  • Methodological Answer : Preclinical models include:
  • Xenograft Studies : MX-1 breast cancer models show 40% tumor volume reduction (25 mg/kg, 21 days) .
  • Toxicity Screening : MTD (maximum tolerated dose) >100 mg/kg in BALB/c mice .

Data Contradictions & Resolution

Q. Why do some studies report conflicting bioactivity data for similar oxadiazoles?

  • Methodological Answer : Discrepancies arise from:
  • Cell Line Variability : Differential expression of targets (e.g., TIP47) across cancer types .
  • Assay Conditions : Varying caspase activity thresholds (e.g., luminescent vs. fluorometric assays) .

Stability & Storage

Q. What stability challenges exist for this compound under experimental conditions?

  • Methodological Answer : Stability is influenced by:
  • Light Sensitivity : Decomposes under UV light (t₁/₂: 48 hr vs. >1 month in dark) .
  • Storage : −20°C in anhydrous DMSO prevents hydrolysis (HPLC purity >90% at 6 months) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.